2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3-allyl substituent on the pyrimidine ring, a 6-ethyl group, and a 4-oxo moiety. The thioether linkage connects the core to an N-(4-methoxyphenyl)acetamide group, which introduces electron-donating methoxy functionality.
Properties
IUPAC Name |
2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-4-10-23-19(25)16-11-15(5-2)28-18(16)22-20(23)27-12-17(24)21-13-6-8-14(26-3)9-7-13/h4,6-9,11H,1,5,10,12H2,2-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPKDGHGLJVEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Allyl and Ethyl Groups: These groups can be introduced via alkylation reactions using reagents like allyl bromide and ethyl iodide.
Thioether Formation: The thioether linkage is formed by reacting the thieno[2,3-d]pyrimidine derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the thioether with 4-methoxyphenylacetic acid under amide coupling conditions, often using reagents like EDCI and HOBt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring and the thieno[2,3-d]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions vary depending on the specific substitution but can include reagents like halogens, nucleophiles, and catalysts.
Major Products
The major products depend on the specific reactions but can include oxidized derivatives, reduced alcohols, and substituted aromatic or thieno[2,3-d]pyrimidine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the thieno[2,3-d]pyrimidine core is known for its activity against certain enzymes and receptors, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in areas like oncology and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, compounds with a thieno[2,3-d]pyrimidine core can interact with various molecular targets, including enzymes and receptors, through binding interactions that inhibit or modulate their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
6-Ethyl and 4-Oxo groups are conserved in analogs (e.g., ), suggesting these moieties are critical for maintaining the planar geometry of the thienopyrimidine core .
Acetamide Aryl Group Modifications :
- The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing 4-nitrophenyl () or chlorophenyl groups (). These differences could modulate solubility and metabolic stability .
- Chlorinated aryl substituents () correlate with higher melting points (>230°C), likely due to increased molecular symmetry and halogen-mediated crystal packing .
Research Findings and Implications
- Physicochemical Trends : Chlorinated derivatives exhibit higher molecular weights and melting points compared to methoxy/nitro-substituted analogs, highlighting the role of halogenation in solid-state properties .
- Synthetic Feasibility: The use of sodium methylate or triethylamine as bases () and alkylation with chloroacetamides () are scalable strategies for synthesizing thienopyrimidine acetamides .
Biological Activity
2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 415.53 g/mol. The structure includes functional groups such as thioether and acetamide, contributing to its unique chemical properties.
Antimicrobial Activity
Studies have indicated that compounds with thieno[2,3-d]pyrimidine structures exhibit antimicrobial properties. For instance, derivatives of this class have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.
Anticancer Properties
Research has demonstrated that this compound may possess anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. A notable study reported that related thieno[2,3-d]pyrimidines exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential role in cancer therapy.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to growth and metabolism. Inhibition of PI3K could lead to reduced proliferation of cancer cells.
Case Studies
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Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antibacterial potency.
Compound MIC (µg/mL) Activity Compound A 32 Moderate Compound B 16 Strong -
Cytotoxicity Assay : In another investigation, the cytotoxic effects of the compound were tested on HeLa cells using an MTT assay. The results showed a dose-dependent decrease in cell viability.
Concentration (µM) Cell Viability (%) 0 100 10 85 50 50 100 20
The biological activity of this compound can be attributed to its interaction with target proteins involved in cellular processes. For instance:
- Apoptosis Induction : The activation of caspases leads to programmed cell death in cancer cells.
- Enzyme Interaction : By inhibiting enzymes like PI3K, the compound disrupts critical signaling pathways necessary for tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
